molecular formula C16H14O3 B14221321 4,6-Diphenyl-1,3-dioxan-2-one CAS No. 583037-46-1

4,6-Diphenyl-1,3-dioxan-2-one

Cat. No.: B14221321
CAS No.: 583037-46-1
M. Wt: 254.28 g/mol
InChI Key: WEZFMTVQEYDPQG-UHFFFAOYSA-N
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Description

4,6-Diphenyl-1,3-dioxan-2-one is a cyclic carbonate compound with a six-membered ring structure It is a derivative of 1,3-dioxan-2-one, where two phenyl groups are attached at the 4 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-diphenyl-1,3-dioxan-2-one can be achieved through several methods. One common approach involves the reaction of diphenylmethanol with ethylene carbonate in the presence of a catalyst. The reaction typically requires mild conditions, such as room temperature and atmospheric pressure, to yield the desired product.

Another method involves the use of photo-aerobic selenium-π-acid multicatalysis. This approach utilizes homoallylic carbonic acid esters and visible light as an energy source, with ambient air serving as the oxidant .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4,6-Diphenyl-1,3-dioxan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine or nitric acid.

Major Products Formed

    Oxidation: Carbonyl derivatives such as ketones and aldehydes.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

4,6-Diphenyl-1,3-dioxan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-diphenyl-1,3-dioxan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. For example, it has been shown to inhibit the activity of certain transcription factors, thereby affecting gene expression .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dioxan-2-one: The parent compound without phenyl substitutions.

    1,3-Dioxolane: A five-membered ring analog with similar chemical properties.

    1,4-Dioxane: A six-membered ring compound with two oxygen atoms in the ring.

Uniqueness

4,6-Diphenyl-1,3-dioxan-2-one is unique due to the presence of phenyl groups at the 4 and 6 positions, which confer distinct chemical and physical properties. These substitutions enhance the compound’s stability and reactivity, making it valuable for specific applications in organic synthesis and materials science .

Properties

CAS No.

583037-46-1

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

IUPAC Name

4,6-diphenyl-1,3-dioxan-2-one

InChI

InChI=1S/C16H14O3/c17-16-18-14(12-7-3-1-4-8-12)11-15(19-16)13-9-5-2-6-10-13/h1-10,14-15H,11H2

InChI Key

WEZFMTVQEYDPQG-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)OC1C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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